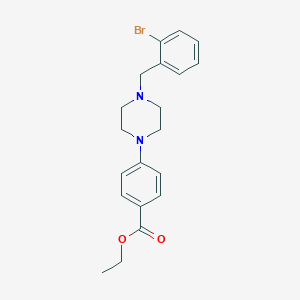
Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate often involves multi-step chemical reactions, including elimination, reduction, and bromination processes. For example, the synthesis of related compounds has been achieved through reactions starting from chloro-benzene derivatives, utilizing elimination and bromization to introduce the bromobenzyl and piperazine components (H. Bi, 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate has been characterized using techniques such as 1H NMR, 13C NMR, and X-ray crystallography. These studies reveal details about the conformation of the piperazine ring and its substitution pattern, which are crucial for understanding the compound's chemical behavior and biological activity. For instance, the crystal structure of a similar compound showed specific conformational characteristics of the piperazine ring and its interactions with other components in the molecule (Md. Serajul Haque Faizi et al., 2016).
Applications De Recherche Scientifique
It is used in the cyclization of 2-(2-4-[allylamino(thioxo)methyl]piperazin-1-yl-ethyl) (Zborovskii et al., 2011).
The compound is involved in the synthesis of novel 2,6-methano-4H-4-benzazonines, demonstrating its role in creating new chemical structures (Satyanarayana et al., 2008).
It serves as a novel synthesis tool for synthesizing 2-chloro-8-methyl-3-aryl-[1,3] benzoxazine derivatives, which have been shown to exhibit antibacterial activity (Shakir et al., 2020).
The compound has been synthesized as a novel thrombin-receptor antagonist and tested for antiproliferatory activities in various cancer cells (郭瓊文, 2006).
Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate may have potential monoamine oxidase inhibitory and anticonvulsant properties (Misra et al., 1980).
The compound has shown analgesic activity, long duration of action, and excellent tolerance in pharmacological and toxicological studies (Manoury et al., 1979).
It selectively precipitates anions, allowing for further analysis (Heininger & Meloan, 1992).
Ethyl 2-[(4-pyrimidin-2yl-piperazine-1yl)carbonyl]C3-C5-alkanoates 1-7 were synthesized and resolved into enantiomers on cellulose tris(4-methylbenzoate) with 5% 2-propan (Chilmonczyk et al., 2005).
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a high-affinity and selective dopamine D(4) receptor ligand (Perrone et al., 2000).
The synthesis technology of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate is stable, simple, high yield, and could be applied to industry production (Fang Qiao-yun, 2012).
Propriétés
IUPAC Name |
ethyl 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBDQSHLKFOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582977 | |
| Record name | Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate | |
CAS RN |
926934-01-2 | |
| Record name | Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


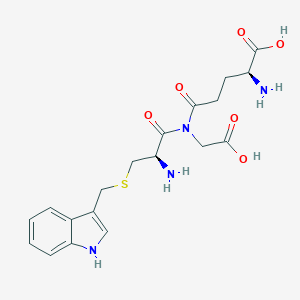
![2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one](/img/structure/B30438.png)
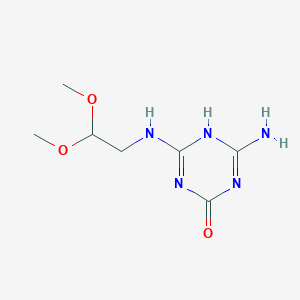
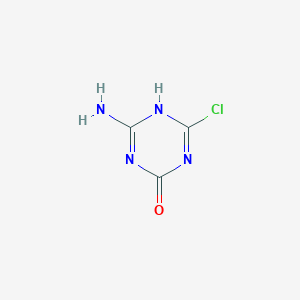
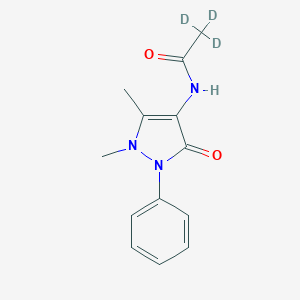
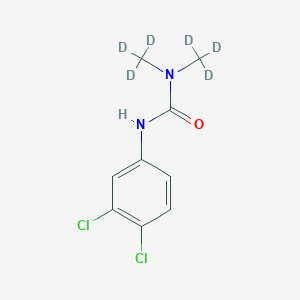
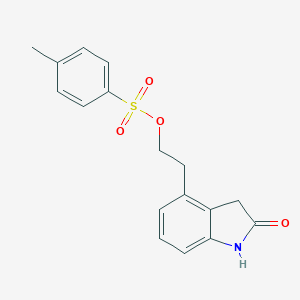



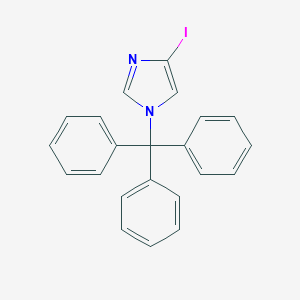
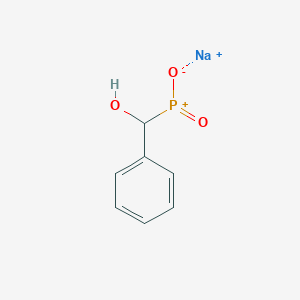
![2-Methoxy-11H-benzo[b][1]benzazepine](/img/structure/B30484.png)